molecular formula C5H10N2 B14198083 Penta-2,3-diene-1,5-diamine CAS No. 918871-98-4

Penta-2,3-diene-1,5-diamine

Cat. No.: B14198083
CAS No.: 918871-98-4
M. Wt: 98.15 g/mol
InChI Key: QSWBLOPTQRYTPQ-UHFFFAOYSA-N
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Description

Penta-2,3-diene-1,5-diamine is an organic compound characterized by the presence of two double bonds and two amine groups. This compound falls under the category of cumulated dienes, where the double bonds are adjacent to each other. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Penta-2,3-diene-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bonds into single bonds.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Electrophiles such as alkyl halides can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Penta-2,3-diene-1,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which penta-2,3-diene-1,5-diamine exerts its effects involves interactions with various molecular targets. The compound can form resonance-stabilized carbocations, which can undergo further reactions . The pathways involved include electrophilic addition and substitution reactions, which are facilitated by the presence of the double bonds and amine groups.

Comparison with Similar Compounds

Uniqueness: Penta-2,3-diene-1,5-diamine is unique due to its cumulated diene structure, which imparts different reactivity and stability compared to conjugated and non-conjugated dienes. The presence of amine groups further enhances its versatility in chemical reactions and applications.

Properties

CAS No.

918871-98-4

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

InChI

InChI=1S/C5H10N2/c6-4-2-1-3-5-7/h2-3H,4-7H2

InChI Key

QSWBLOPTQRYTPQ-UHFFFAOYSA-N

Canonical SMILES

C(C=C=CCN)N

Origin of Product

United States

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